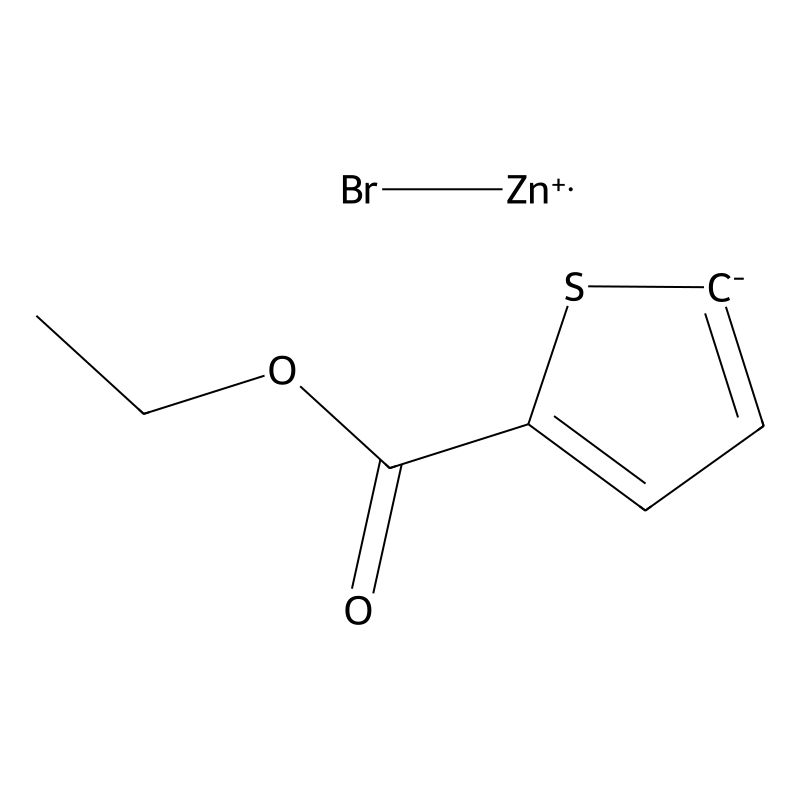

5-Ethoxycarbonyl-2-thienylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethoxycarbonyl-2-thienylzinc bromide has the molecular formula C9H9BrOSZn and a molar mass of 300.49 g/mol. It appears as a white crystalline solid and is primarily used as a reagent in various synthetic organic chemistry applications. The compound is sensitive to moisture and should be stored under controlled conditions (2-8°C) to maintain stability .

- Cross-Coupling Reactions: It is commonly employed in Suzuki and Negishi coupling reactions to form biaryl compounds.

- Nucleophilic Addition: The thienyl group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon bonds.

- Reactivity with Electrophiles: The zinc center allows for the transfer of the thienyl moiety to various electrophiles, expanding its utility in synthesis .

5-Ethoxycarbonyl-2-thienylzinc bromide can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting 2-thiophenecarboxylic acid derivatives with zinc bromide in the presence of ethyl chloroformate.

- Transmetalation: Another method involves transmetalation from a preformed organolithium or Grignard reagent with zinc halides.

- Use of Tetrahydrofuran: The compound is often prepared as a solution in tetrahydrofuran (THF), which serves as a solvent that stabilizes the organozinc species during reactions .

5-Ethoxycarbonyl-2-thienylzinc bromide finds applications in:

- Organic Synthesis: It is widely used for constructing complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: The compound's ability to facilitate carbon-carbon bond formation makes it valuable in the development of new pharmaceuticals.

- Material Science: It may also have applications in creating novel materials through polymerization processes .

Interaction studies involving 5-Ethoxycarbonyl-2-thienylzinc bromide primarily focus on its reactivity with various electrophiles and substrates. These studies are crucial for understanding how this compound can be utilized effectively in synthetic pathways. Research indicates that its reactivity profiles can vary significantly based on the nature of the electrophile used .

Several compounds share structural or functional similarities with 5-Ethoxycarbonyl-2-thienylzinc bromide. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methylthio-2-thienylzinc bromide | C9H9BrOSZn | Contains a methylthio group instead of ethoxy |

| 5-(Trifluoromethyl)-2-thienylzinc bromide | C9H7BrF3OSZn | Incorporates trifluoromethyl group for enhanced reactivity |

| 5-Ethoxycarbonyl-3-thienylzinc bromide | C9H9BrOSZn | Variation in position of ethoxycarbonyl group |

Uniqueness

The uniqueness of 5-Ethoxycarbonyl-2-thienylzinc bromide lies in its specific thienyl group positioning and the ethoxycarbonyl functionality, which enhance its reactivity and selectivity in organic synthesis compared to other organozinc compounds. Its ability to participate effectively in cross-coupling reactions makes it particularly valuable for constructing complex organic architectures .